4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol
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Overview
Description
3,3’,5,5’-Tetramethyl-2,2’-biphenol is a significant compound in organic chemistry, particularly known for its role as a building block for ligands in transition-metal catalysis . This compound is characterized by its symmetrical biphenol structure, which includes four methyl groups attached to the biphenyl core. Its unique structure makes it an essential component in various industrial and research applications.
Preparation Methods
The synthesis of 3,3’,5,5’-tetramethyl-2,2’-biphenol can be achieved through several methods:
Chemical Reactions Analysis
3,3’,5,5’-Tetramethyl-2,2’-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using different oxidizing agents to form quinones.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Coupling Reactions: The compound is often used in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
3,3’,5,5’-Tetramethyl-2,2’-biphenol has a wide range of applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities and pharmaceutical applications.
Mechanism of Action
The mechanism by which 3,3’,5,5’-tetramethyl-2,2’-biphenol exerts its effects is primarily through its role as a ligand. The methyl groups on the biphenyl core enhance the compound’s ability to stabilize transition metal complexes, facilitating various catalytic processes. The hyperconjugation of the methyl groups with the aromatic system increases the dispersion interaction surface, improving the enantioselective properties of the entire complex .
Comparison with Similar Compounds
3,3’,5,5’-Tetramethyl-2,2’-biphenol can be compared with other biphenol compounds such as:
3,3’,5,5’-Tetramethylbiphenyl: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain catalytic processes.
2,2’,5,5’-Tetramethylbiphenyl: Another similar compound with slight variations in the position of the methyl groups, affecting its chemical properties and applications.
The unique positioning of the methyl groups in 3,3’,5,5’-tetramethyl-2,2’-biphenol makes it particularly effective in stabilizing metal complexes, distinguishing it from other similar compounds .
Properties
CAS No. |
20291-66-1 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(2-hydroxy-4,6-dimethylphenyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8,17-18H,1-4H3 |
InChI Key |
PZVOOXOMADTHHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=C(C=C(C=C2O)C)C)C |
Origin of Product |
United States |
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